molecular formula C19H32OSi2 B2370599 [3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane CAS No. 1803601-80-0

[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane

Cat. No.: B2370599
CAS No.: 1803601-80-0
M. Wt: 332.634
InChI Key: FBHCDGQWRPULKC-UHFFFAOYSA-N
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Description

[3-(4-{[(Tert-butyldimethylsilyl)oxy]methyl}phenyl)prop-1-yn-1-yl]trimethylsilane: is a chemical compound that belongs to the class of organosilicon compounds. It features a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring, which is further connected to a prop-1-yn-1-yl group with a trimethylsilyl (TMS) group at the terminal end. This compound is known for its stability and utility in various organic synthesis applications due to the protective properties of the silyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, often involving the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) followed by subsequent reactions to introduce the prop-1-yn-1-yl and trimethylsilyl groups. The reaction conditions typically involve the use of strong bases such as lithium diisopropylamide (LDA) or triethylamine (NEt3) to deprotonate the starting material, followed by the addition of the silyl chloride reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The phenyl ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: : The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The silyl groups can be substituted with other functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : KMnO4, OsO4, chromium trioxide (CrO3).

  • Reduction: : H2/Pd/C, LiAlH4, sodium borohydride (NaBH4).

  • Substitution: : Lithium reagents (RLi, RMgX), nucleophiles (NH3, RNH2), electrophiles (RCOCl, RCHO).

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Alkenes or alkanes.

  • Substitution: : Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl groups.

  • Biology: : Employed in the modification of biomolecules, such as nucleosides and nucleotides, to study their biological functions.

  • Medicine: : Potential use in drug design and development, particularly in the synthesis of pharmaceuticals that require silyl-protected intermediates.

  • Industry: : Utilized in the production of specialty chemicals and materials that require precise control over functional group chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the protection of reactive hydroxyl groups through the formation of silyl ethers. The TBDMS group provides steric hindrance and hydrolytic stability, making it an effective protecting group in various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the silyl groups are cleaved under acidic or basic conditions to reveal the underlying functional groups.

Comparison with Similar Compounds

This compound is unique due to its combination of silyl groups and the presence of an alkyne moiety. Similar compounds include:

  • Tert-Butyldimethylsilyl chloride (TBDMSCl): : Used as a silylating agent.

  • Trimethylsilyl chloride (TMSCl): : Another silylating agent, but less bulky and less stable than TBDMS.

  • Tert-Butyldimethylsilyl ethers: : Common protecting groups in organic synthesis.

These compounds share the common feature of silyl groups but differ in their stability, bulkiness, and specific applications.

Properties

IUPAC Name

tert-butyl-dimethyl-[[4-(3-trimethylsilylprop-2-ynyl)phenyl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32OSi2/c1-19(2,3)22(7,8)20-16-18-13-11-17(12-14-18)10-9-15-21(4,5)6/h11-14H,10,16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHCDGQWRPULKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CC#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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